Chitin synthase inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

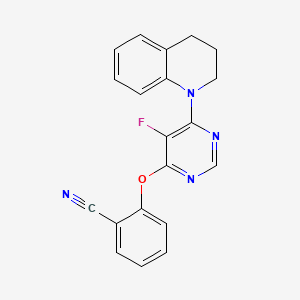

Structure

3D Structure

Properties

Molecular Formula |

C20H15FN4O |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-fluoropyrimidin-4-yl]oxybenzonitrile |

InChI |

InChI=1S/C20H15FN4O/c21-18-19(25-11-5-8-14-6-1-3-9-16(14)25)23-13-24-20(18)26-17-10-4-2-7-15(17)12-22/h1-4,6-7,9-10,13H,5,8,11H2 |

InChI Key |

NBUUFZOGDLIBJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)OC4=CC=CC=C4C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

Chitin Synthase Inhibitor 4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection.[1] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of novel antifungal agents. Chitin Synthase Inhibitor 4 (also known as compound 4fh) has emerged as a promising small molecule with potent fungicidal effects. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action

This compound acts by directly inhibiting the activity of chitin synthase enzymes, which are responsible for the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[2] This inhibition disrupts the synthesis of chitin, leading to a compromised cell wall integrity. The consequences for the fungal cell include abnormal hyphal growth, degradation of the cell wall, plasmolysis, and ultimately, cell death.[2] While the direct inhibitory effect on chitin synthase has been demonstrated, the precise molecular mechanism, including the mode of inhibition (e.g., competitive, non-competitive) and the specific chitin synthase isoenzymes targeted, remains to be fully elucidated. Fungi possess multiple chitin synthase isoenzymes, each with distinct physiological roles, and identifying the specific target(s) of Inhibitor 4 is a critical area for future research.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Fungal Species | Assay Type | Value | Units | Reference |

| Valsa mali | Antifungal Activity (EC50) | 0.71 | µg/mL | [2] |

| Sclerotinia sclerotiorum | Antifungal Activity (EC50) | 2.47 | µg/mL | [2] |

Table 1: In vitro antifungal activity of this compound.

| Fungal Species | Enzyme Preparation | Inhibitor Concentration | % Inhibition | Reference |

| Sclerotinia sclerotiorum | Crude Chitin Synthase | 50 | 68.08 | [2] |

Table 2: In vitro inhibition of chitin synthase activity by this compound.

Signaling Pathways

The synthesis of chitin in fungi is a tightly regulated process, influenced by various signaling pathways that respond to environmental cues and cellular stress. Key pathways include the Protein Kinase C (PKC) cell integrity pathway and the High Osmolarity Glycerol (HOG) MAP kinase cascade.[1][4] These pathways ultimately regulate the expression and activity of chitin synthase genes. While there is currently no direct evidence linking this compound to the modulation of these signaling pathways, understanding this regulatory network is crucial for contextualizing its mechanism of action and potential downstream effects.

Experimental Protocols

The following provides a generalized methodology for a non-radioactive, high-throughput assay for chitin synthase activity, which can be adapted for the evaluation of inhibitors like this compound. This protocol is based on the principle of detecting the synthesized chitin product using a specific binding protein conjugated to a reporter enzyme.[5]

Preparation of Crude Enzyme Extract from Sclerotinia sclerotiorum

-

Fungal Culture: Grow Sclerotinia sclerotiorum in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25°C with shaking for 48-72 hours.

-

Harvesting Mycelia: Collect the mycelia by filtration or centrifugation.

-

Cell Lysis: Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and then disrupt the cells. This can be achieved by grinding with liquid nitrogen, sonication, or using a bead beater.

-

Centrifugation: Centrifuge the cell lysate to pellet cell debris. The supernatant, containing the crude enzyme extract, should be collected and can be used immediately or stored at -80°C.

Chitin Synthase Activity Assay

-

Plate Coating: Coat the wells of a microtiter plate with a chitin-binding protein, such as Wheat Germ Agglutinin (WGA).

-

Reaction Mixture: Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary co-factors (e.g., MgCl2) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Reaction: Add the crude enzyme extract and the test inhibitor (this compound, dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture in the coated wells. Include appropriate controls (no inhibitor, no enzyme).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period to allow for chitin synthesis.

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add a solution of WGA conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP).

-

Incubate to allow the WGA-HRP to bind to the newly synthesized chitin.

-

Wash the wells again to remove unbound WGA-HRP.

-

Add the appropriate substrate for the reporter enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.

-

-

Data Analysis: The amount of chitin synthesized is proportional to the measured signal. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates significant potential as an antifungal agent by targeting the essential process of chitin synthesis. The available data confirms its inhibitory effect on chitin synthase and its potent activity against phytopathogenic fungi. However, a detailed understanding of its mechanism of action requires further investigation. Key areas for future research include:

-

Kinetic Analysis: Determining the mode of inhibition (competitive, non-competitive, or uncompetitive) will provide crucial insights into how Inhibitor 4 interacts with the chitin synthase enzyme.

-

Target Identification: Identifying the specific chitin synthase isoenzyme(s) that are most potently inhibited by this compound is essential for understanding its spectrum of activity and for rational drug design.

-

Structural Biology: Elucidating the crystal structure of a target chitin synthase in complex with Inhibitor 4 would provide a detailed atomic-level understanding of their interaction and pave the way for structure-based drug optimization.

-

Signaling Pathway Interactions: Investigating the potential effects of Inhibitor 4 on the upstream signaling pathways that regulate chitin synthesis could reveal additional mechanisms of action and potential synergistic targets.

Addressing these research questions will not only provide a more complete picture of the mechanism of action of this compound but also contribute to the broader effort of developing novel and effective antifungal therapies.

References

- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotech.journalspub.info [biotech.journalspub.info]

- 3. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Chitin Synthase Inhibitor 4 (Compound 4fh): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin synthase inhibitor 4, commonly referred to as compound 4fh, is a novel synthetic molecule identified as a potent inhibitor of chitin synthase (CHS). As a 1,2,3,4-tetrahydroquinoline derivative incorporating a pyrimidine ether scaffold, 4fh has demonstrated significant in vitro and in vivo antifungal activity, particularly against agronomically important fungal pathogens. Its mechanism of action, targeting the fungal cell wall biosynthesis pathway, presents it as a promising candidate for the development of new-generation fungicides. This technical guide provides a comprehensive overview of the available data on compound 4fh, including its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Introduction

The increasing prevalence of fungal resistance to existing antimicrobial agents necessitates the discovery and development of novel antifungal compounds with unique mechanisms of action. Chitin, an essential structural component of the fungal cell wall, is synthesized by the enzyme chitin synthase. As this enzyme is absent in plants and vertebrates, it represents an attractive and selective target for antifungal drug discovery. Compound 4fh has emerged from synthetic chemistry efforts as a potent inhibitor of this enzyme, exhibiting promising fungicidal properties. This document serves as a technical resource for researchers and professionals engaged in the fields of mycology, agrochemicals, and drug development, providing detailed information on the characteristics and experimental evaluation of compound 4fh.

Chemical and Physical Properties

Compound 4fh is a synthetic organic molecule with the following identifiers:

-

Systematic Name: (A more formal chemical name would be derived from the full structure, which is not available in the provided search results)

-

Molecular Formula: C₂₀H₁₅FN₄O

-

Molecular Weight: 346.36 g/mol

Biological Activity and Quantitative Data

Compound 4fh has been evaluated for its inhibitory effect on chitin synthase and its antifungal activity against various fungal species. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Antifungal Activity of Compound 4fh

| Fungal Species | EC₅₀ (μg/mL) | Inhibition Rate at 50 μg/mL |

| Valsa mali | 0.71[1][4][5][6] | 90.3%[1] |

| Sclerotinia sclerotiorum | 2.47[1][4][5][6] | 88.7%[1] |

Table 2: Chitin Synthase Inhibition

| Compound | Concentration | Inhibition Rate |

| Compound 4fh | 50 μM | 68.08% [1][4][5][6] |

| Polyoxin D (Control) | 50 μM | 63.84%[1][4][5][6] |

Mechanism of Action

The primary mechanism of action of compound 4fh is the inhibition of chitin synthase. By targeting this enzyme, 4fh disrupts the synthesis of chitin, a critical component of the fungal cell wall. This disruption leads to a cascade of detrimental effects on the fungal cell, including:

-

Abnormal hyphal growth and morphology.

-

Decreased intracellular content.

-

Cell wall degradation.

-

Plasmolysis.[1]

Molecular docking studies have suggested that the binding of 4fh to chitin synthase is stabilized by conventional hydrogen bonds.[4][5][6]

Figure 1: Mechanism of action of compound 4fh on fungal cell wall synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compound 4fh.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is adapted for determining the efficacy of antifungal compounds against filamentous fungi like Valsa mali and Sclerotinia sclerotiorum.

-

Preparation of Test Compound: Dissolve compound 4fh in a minimal amount of a suitable solvent (e.g., DMSO). Prepare a stock solution.

-

Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 50-60°C.

-

Incorporation of Compound: Add appropriate volumes of the stock solution of compound 4fh to the molten PDA to achieve the desired final concentrations (e.g., serial dilutions). Ensure the final solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.

-

Plating: Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should be prepared.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Chitin Synthase Inhibition Assay

This assay measures the direct inhibitory effect of compound 4fh on the activity of chitin synthase.

-

Enzyme Preparation:

-

Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain sufficient mycelia.

-

Harvest the mycelia by centrifugation and wash with a suitable buffer.

-

Disrupt the fungal cells to release the intracellular contents, including the membrane-bound chitin synthase. This can be achieved by methods such as grinding in liquid nitrogen or sonication.

-

Prepare a crude enzyme extract by centrifuging the cell lysate to pellet cell debris. The supernatant or a specific membrane fraction can be used as the source of chitin synthase.

-

-

Assay Reaction:

-

The assay is typically performed in a microplate format.

-

To each well, add the following components in a suitable buffer (e.g., Tris-HCl, pH 7.5):

-

The enzyme preparation.

-

The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

-

A divalent cation, such as Mg²⁺ or Mn²⁺, which is often required for enzyme activity.

-

Compound 4fh at various concentrations (or a solvent control).

-

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Detection of Chitin Synthesis: The product of the reaction, chitin, is an insoluble polymer. Its formation can be quantified using various methods, such as:

-

Radiolabeling: Use of radiolabeled UDP-[\¹⁴C]GlcNAc and measuring the incorporation of radioactivity into the insoluble chitin pellet after stopping the reaction and washing.

-

Enzyme-Linked Sorbent Assay (ELSA): The newly synthesized chitin can be captured on a microplate pre-coated with a chitin-binding protein, such as Wheat Germ Agglutinin (WGA). The captured chitin is then detected using a labeled probe.

-

-

Data Analysis:

-

Determine the amount of chitin synthesized in the presence of different concentrations of compound 4fh relative to the control.

-

Calculate the percentage of inhibition for each concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the inhibition percentage against the inhibitor concentration.

-

Experimental and Logical Workflows

The discovery and characterization of a novel antifungal agent like compound 4fh typically follow a structured workflow.

Figure 2: A logical workflow for the discovery and evaluation of compound 4fh.

Conclusion and Future Directions

This compound (compound 4fh) represents a significant advancement in the search for novel antifungal agents. Its potent and selective inhibition of chitin synthase, coupled with its demonstrated efficacy against key plant pathogenic fungi, underscores its potential for agricultural applications. The data presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

-

Elucidating the precise binding mode of 4fh to chitin synthase through co-crystallization studies.

-

Expanding the evaluation of its antifungal spectrum to include other clinically and agriculturally relevant fungi.

-

Conducting comprehensive in vivo efficacy and safety studies to assess its potential as a commercial fungicide.

-

Investigating the potential for resistance development and the mechanisms that might underlie it.

The continued investigation of compound 4fh and its analogs will be crucial in the ongoing effort to combat fungal diseases and overcome the challenges of drug resistance.

References

- 1. excenen.com [excenen.com]

- 2. glpbio.com [glpbio.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. psecommunity.org [psecommunity.org]

- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Chitin Synthase Inhibitor 4 (Compound 4fh)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of novel antifungal and insecticidal agents, as it is absent in vertebrates. Chitin synthase, the enzyme responsible for chitin polymerization, is a key focus for targeted inhibition. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Chitin Synthase Inhibitor 4, also known as compound 4fh. This potent inhibitor has demonstrated significant efficacy against various fungal pathogens. This document details the quantitative data, experimental protocols, and underlying mechanisms of action of this promising compound.

Introduction

The rise of fungal infections and the increasing resistance to existing antifungal therapies necessitate the exploration of new therapeutic targets and molecules. Chitin biosynthesis is a critical pathway for fungal viability, making its inhibition a compelling strategy for antifungal drug discovery. This compound (4fh) has emerged as a promising lead compound with potent inhibitory effects on chitin synthase, leading to significant antifungal activity. This guide serves as a technical resource for researchers engaged in the development of novel antifungal agents.

Quantitative Data Presentation

The biological activity of this compound (4fh) has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Antifungal Activity of this compound (4fh) [1]

| Fungal Species | EC50 (µg/mL) | Inhibition Rate at 50 µg/mL (%) |

| Valsa mali | 0.71 | 90.3 |

| Sclerotinia sclerotiorum | 2.47 | 88.7 |

Table 2: Chitin Synthase Inhibition Data for Compound 4fh [1]

| Compound | Concentration (µM) | Incubation Time (h) | Inhibition Rate (%) |

| This compound (4fh) | 50 | 3 | 68.08 |

| Polyoxin D (Control) | 50 | 3 | 63.84 |

Mechanism of Action

This compound (4fh) exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains, which are crucial for the integrity of the fungal cell wall. By inhibiting this process, compound 4fh disrupts cell wall formation, leading to abnormal hyphal growth, cell content leakage, and ultimately, fungal cell death.[1]

Signaling Pathway of Chitin Synthesis Inhibition

The following diagram illustrates the mechanism of action of this compound.

References

In-Depth Technical Guide on the Biological Activity of Chitin Synthase Inhibitor 4 (Compound 4fh)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Chitin synthase inhibitor 4, also identified as compound 4fh. The document details its antifungal efficacy, mechanism of action, and summarizes key quantitative data. It also outlines the experimental methodologies for the cited biological assays and provides visual representations of relevant pathways and workflows.

Introduction

Chitin, an essential polysaccharide component of the fungal cell wall and insect exoskeletons, is absent in vertebrates and plants. This makes its biosynthetic pathway, particularly the enzyme chitin synthase (CHS), an attractive and specific target for the development of novel fungicides and insecticides. This compound (compound 4fh) has emerged as a potent inhibitor of this enzyme, demonstrating significant fungicidal activity against a range of plant pathogenic fungi. This guide consolidates the available scientific data on compound 4fh to support further research and development in the field of antifungal drug discovery.

Quantitative Biological Activity Data

The biological activity of this compound (compound 4fh) has been quantified against several fungal pathogens and the target enzyme, chitin synthase. The data is summarized in the tables below for clear comparison.

Table 1: Antifungal Activity of this compound (4fh)

| Fungal Species | EC₅₀ (µg/mL) | Inhibition Rate (%) at 50 µg/mL |

| Valsa mali | 0.71[1] | 90.3[1] |

| Sclerotinia sclerotiorum | 2.47[1] | 88.7[1] |

Table 2: Enzyme Inhibition Data for this compound (4fh)

| Target Enzyme | Concentration | Inhibition Rate (%) | Comparison (Polyoxin D) |

| Chitin Synthase | 50 µM | 68.08[1] | 63.84% at 50 µM[1] |

Mechanism of Action and Biological Effects

This compound exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, a critical component for the structural integrity of the fungal cell wall. The consequences of this inhibition are severe for the fungus, leading to a cascade of morphological and cellular damages.

At a concentration of 1 µg/mL, the inhibitor has been observed to:

-

Block Hyphal Growth: Prevents the normal elongation and development of fungal hyphae.[1]

-

Induce Abnormal Growth: Causes morphological deformities in the fungal structure.[1]

-

Decrease Cellular Content: Leads to a reduction in the internal components of the fungal cells.[1]

-

Promote Cell Wall Degradation and Plasmolysis: Weakens the cell wall, making the cell susceptible to osmotic stress and eventual rupture.[1]

These effects collectively contribute to the potent fungicidal activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information and standard practices in the field.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against pathogenic fungi.

General Protocol (Mycelial Growth Rate Method):

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the inhibitor from the stock solution.

-

Plate Preparation: Incorporate the different concentrations of the inhibitor into the molten PDA medium and pour into Petri dishes. A control plate with the solvent alone should also be prepared.

-

Inoculation: Place a mycelial plug of the test fungus (e.g., Valsa mali or Sclerotinia sclerotiorum) at the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period, allowing for mycelial growth in the control plate to nearly cover the plate.

-

Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration. The EC₅₀ value is then determined by probit analysis of the inhibition data.

Chitin Synthase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the activity of the chitin synthase enzyme.

Protocol:

-

Enzyme Preparation: Prepare a crude extract of chitin synthase from the target fungus (e.g., Sclerotinia sclerotiorum).

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the prepared enzyme extract.

-

Inhibitor Addition: Add different concentrations of this compound to the reaction mixture. A control reaction without the inhibitor is also run.

-

Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period (e.g., 3 hours).[1]

-

Quantification of Chitin Synthesis: The amount of synthesized chitin is quantified. This can be done using various methods, such as a colorimetric assay involving the binding of a dye to the newly formed chitin.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control.

In Vivo Protective and Curative Efficacy Assay

Objective: To evaluate the protective (prophylactic) and curative (therapeutic) effects of this compound against fungal infection on a host plant.

General Protocol (Detached Leaf Assay):

-

Plant Material: Use healthy, detached leaves from a susceptible host plant (e.g., rapeseed leaves for Sclerotinia sclerotiorum).

-

Protective Assay:

-

Apply a solution of this compound (e.g., at 50 µg/mL) to the surface of the leaves.[1]

-

After a set period (e.g., 24 hours), inoculate the treated leaves with a mycelial plug of the pathogen.

-

-

Curative Assay:

-

Inoculate the leaves with a mycelial plug of the pathogen.

-

After a set period of infection (e.g., 24 hours), apply a solution of this compound to the infected area.

-

-

Control Groups: Include a positive control (inoculated, untreated) and a negative control (uninoculated, untreated).

-

Incubation: Place the leaves in a humid chamber at an appropriate temperature to allow for disease development.

-

Assessment: After a few days, measure the lesion diameter on the leaves for all treatment groups.

-

Efficacy Calculation: Calculate the percentage of disease control for both protective and curative treatments relative to the positive control.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to the biological activity of this compound.

References

Chitin Synthase Inhibitor 4: A Technical Guide for Agricultural Fungicide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential structural component of fungal cell walls, presents a highly selective target for the development of novel agricultural fungicides. Its absence in plants and vertebrates offers a pathway for creating targeted therapies with minimal off-target effects. Chitin synthase, the enzyme responsible for chitin polymerization, is a key focus for inhibitor development. This technical guide provides an in-depth overview of Chitin Synthase Inhibitor 4 (compound 4fh), a promising candidate for a new generation of agricultural fungicides. The document details its mechanism of action, summarizes its antifungal efficacy, and provides comprehensive experimental protocols for its evaluation. Furthermore, it visualizes the key signaling pathways involved in fungal chitin synthesis and outlines experimental workflows, offering a valuable resource for researchers in the field.

Introduction to Chitin Synthase as a Fungicidal Target

The fungal cell wall is a dynamic structure crucial for maintaining cell integrity, morphogenesis, and interaction with the environment. It is primarily composed of polysaccharides, with chitin being a fundamental polymer of β-(1,4)-linked N-acetylglucosamine. The enzymes responsible for the synthesis of chitin are known as chitin synthases (CHS).[1] Because chitin is absent in plants and mammals, CHS represents an attractive and "green" target for the development of selective fungicides.[1][2][3] Inhibition of CHS disrupts the fungal cell wall integrity, leading to abnormal hyphal growth, decreased cell content, cell wall degradation, plasmolysis, and ultimately, fungal cell death.[4] Several naturally derived CHS inhibitors, such as polyoxins and nikkomycins, have demonstrated the potential of this target class.[2][5]

This compound (Compound 4fh)

This compound (CSI4), also known as compound 4fh, is a novel synthetic molecule identified for its potent inhibitory activity against chitin synthase and its broad-spectrum fungicidal effects.[4]

Chemical Structure:

-

IUPAC Name: 2-{[5-fluoro-6-(1,2,3,4-tetrahydroquinolin-1-yl)pyrimidin-4-yl]oxy}benzonitrile

-

CAS Number: 2755847-31-3

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and other notable chitin synthase inhibitors against various plant pathogenic fungi.

Table 1: In Vitro Efficacy of this compound (Compound 4fh)

| Fungal Species | EC₅₀ (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |

| Valsa mali | 0.71 | 90.3 | [4] |

| Sclerotinia sclerotiorum | 2.47 | 88.7 | [4] |

Table 2: In Vitro Chitin Synthase Inhibition

| Inhibitor | Concentration | Inhibition Rate (%) | Target Enzyme Source | Reference |

| This compound | 50 µM | 68.08 | Not Specified | [4] |

| Polyoxin D | 50 µM | 63.84 | Not Specified | [4] |

Table 3: Comparative In Vitro Efficacy (EC₅₀/IC₅₀) of Chitin Synthase Inhibitors

| Inhibitor | Fungal Species | EC₅₀/IC₅₀ (µg/mL or µM) | Reference |

| Polyoxin D | Alternaria alternata | 0.378 - 30.245 (ppm) | [6] |

| Polyoxin D | Botrytis cinerea | 0.59 - 5.8 (ppm) | [6] |

| Polyoxin D | Rhizoctonia solani | < 1.562 (ppm) | [6] |

| Nikkomycin Z | Candida albicans (CaChs1) | 15 (µM) | [7] |

| Nikkomycin Z | Candida albicans (CaChs2) | 0.8 (µM) | [7] |

| Nikkomycin Z | Candida albicans (CaChs3) | 13 (µM) | [7] |

Table 4: In Vivo Efficacy of this compound against Sclerotinia sclerotiorum

| Treatment Concentration (µg/mL) | Protective Effect | Curative Effect | Phytotoxicity | Reference |

| 50 | Considerable | Considerable | No obvious phytotoxicity | [4] |

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from a non-radioactive method for measuring chitin synthase activity.[6]

Materials:

-

Sclerotinia sclerotiorum mycelium

-

Potato Dextrose Broth (PDB)

-

Liquid nitrogen

-

Trypsin (80 µg/mL)

-

Soybean trypsin inhibitor (120 µg/mL)

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

50 mM Tris-HCl buffer (pH 7.5)

-

Premixed solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

DMSO (as control)

-

Ultrapure water

-

Plate shaker

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Inoculate S. sclerotiorum mycelium into 250 mL of PDB and culture at 23°C for 36 hours.[6]

-

Collect fungal cells by centrifugation at 3000 x g for 10 minutes.[6]

-

Wash the harvested cells twice with ultrapure water.[6]

-

Disrupt the cells in liquid nitrogen.[6]

-

Digest the cell extract with 80 µg/mL trypsin at 30°C for 30 minutes.[6]

-

Terminate the reaction by adding 120 µg/mL soybean trypsin inhibitor. This solution serves as the crude enzyme extract.[6]

-

-

Assay:

-

Prepare serial dilutions of the test compound in 50 mM Tris-HCl buffer from a 10 mg/mL stock solution in DMSO.[6]

-

To each well of the WGA-coated 96-well plate, add:

-

Incubate the plate on a shaker at 30°C for 3 hours.[6]

-

After incubation, immediately wash the plate 6 times with ultrapure water to remove unbound reagents.[6]

-

Quantify the synthesized chitin, which is bound to the WGA-coated plate, using a suitable detection method (e.g., a peroxidase-conjugated WGA and subsequent colorimetric detection).

-

Calculate the inhibition rate relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the inhibition rate against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Antifungal Assay (Mycelial Growth Rate Method)

This protocol determines the effect of the inhibitor on the growth of fungal mycelium.[6]

Materials:

-

Potato Dextrose Agar (PDA)

-

Test compound dissolved in 10% acetone containing 0.1% Tween-80

-

Sterile petri dishes (90 mm)

-

Fungal culture of the target pathogen (e.g., S. sclerotiorum)

-

Sterile cork borer (6 mm)

-

Incubator (23°C)

-

Ruler or calipers

Procedure:

-

Prepare a stock solution of the test compound.

-

Add appropriate volumes of the stock solution to molten PDA (cooled to ~45-50°C) to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL).[6] Ensure the final concentration of the solvent is consistent across all plates, including the control.

-

For the blank control, add 1.0 mL of 10% acetone with 0.1% Tween-80 to 9.0 mL of sterilized and melted PDA.[6]

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, take a 6 mm mycelial plug from the edge of an actively growing fungal culture.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Incubate the plates at 23°C for 36-72 hours, or until the mycelium in the control plate has reached a significant portion of the plate diameter.[6]

-

Measure the diameter of the fungal colony in two perpendicular directions.[6]

-

Calculate the inhibition of growth using the following formula:

-

Inhibition of growth (%) = [(D_ck - D) / (D_ck - 6)] x 100[6]

-

Where D_ck is the average diameter of the colony in the control group, and D is the average diameter of the colony in the treatment group.

-

-

Determine the EC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

In Vivo Antifungal Assay (Curative and Protective Effects)

This protocol assesses the efficacy of the inhibitor in preventing (protective) and treating (curative) fungal infections on plant tissue.[8]

Materials:

-

Healthy, detached plant leaves (e.g., oilseed rape leaves for S. sclerotiorum)

-

Test compound solution (e.g., 50 µg/mL in 0.1% Tween-80)

-

Fungal mycelial plugs (5 mm) from an actively growing culture

-

Humid chambers (e.g., petri dishes with moist filter paper)

-

Incubator (25°C, high humidity)

Procedure:

-

Protective Assay:

-

Spray the plant leaves with the test compound solution until runoff. Control leaves are sprayed with a 0.1% Tween-80 solution.

-

Allow the leaves to air dry.

-

24 hours after treatment, place a 5 mm mycelial plug on the center of each leaf.[8]

-

Place the inoculated leaves in a humid chamber and incubate at 25°C for 3-5 days.[8]

-

-

Curative Assay:

-

Place a 5 mm mycelial plug on the center of each leaf.[8]

-

Incubate the leaves in a humid chamber at 25°C for 24 hours to allow infection to establish.[8]

-

After the initial incubation, spray the infected leaves with the test compound solution. Control leaves are sprayed with the vehicle solution.[8]

-

Return the leaves to the humid chamber and incubate for an additional 2-4 days.[8]

-

-

Assessment:

-

After the incubation period, measure the diameter of the lesion on each leaf.

-

Calculate the control efficacy using the following formula:

-

Control Efficacy (%) = [(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] x 100[8]

-

-

Signaling Pathways and Experimental Workflows

Fungal Chitin Synthesis Regulatory Pathways

The synthesis of chitin in fungi is a tightly regulated process, primarily controlled by the High Osmolarity Glycerol (HOG), Protein Kinase C (PKC), and Ca²⁺/calcineurin signaling pathways. These pathways ensure that chitin is deposited at the correct time and location during the cell cycle and in response to cell wall stress.[1]

Caption: Regulation of fungal chitin synthesis by HOG, PKC, and Calcineurin signaling pathways.

Mechanism of Action of Chitin Synthase Inhibitors

Chitin synthase inhibitors act by directly binding to the chitin synthase enzyme, preventing the polymerization of UDP-N-acetylglucosamine into chitin chains. This disruption of the cell wall can trigger compensatory responses through the aforementioned signaling pathways.

References

- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ppc.nwsuaf.edu.cn [ppc.nwsuaf.edu.cn]

The Role of Chitin Synthase Inhibitor 4 in Fungal Cell Wall Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a structure essential for viability and pathogenesis but absent in humans, represents a prime target for novel antifungal therapies. Chitin, a key structural polysaccharide of this barrier, is synthesized by the enzyme chitin synthase. Inhibition of this enzyme leads to a compromised cell wall, ultimately resulting in fungal cell death. This technical guide provides an in-depth analysis of Chitin Synthase Inhibitor 4 (CSI4), a promising fungicidal compound. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for its evaluation, and visualize the signaling pathways implicated in the cellular response to its activity. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and agricultural science.

Introduction to Fungal Cell Wall Synthesis and Chitin Synthase

The fungal cell wall is a dynamic and complex structure primarily composed of polysaccharides, with chitin and β-glucans forming its core structural framework. Chitin, a long-chain polymer of N-acetylglucosamine, provides rigidity and osmotic stability to the fungal cell. The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHSs), which are integral membrane proteins.[1][2] Due to the absence of chitin and chitin synthases in mammals, these enzymes are highly attractive targets for the development of selective and non-toxic antifungal agents.[3]

This compound (CSI4): A Potent Antifungal Agent

This compound (CSI4), also referred to as compound 4fh in scientific literature, is a novel synthetic molecule that has demonstrated significant fungicidal effects.[4] Its primary mechanism of action is the inhibition of chitin synthase, leading to disruption of the fungal cell wall.

Mechanism of Action

CSI4 acts as a potent inhibitor of chitin synthase. By blocking the catalytic activity of this enzyme, CSI4 prevents the polymerization of N-acetylglucosamine into chitin chains. This disruption in chitin synthesis leads to a weakened cell wall that is unable to withstand internal osmotic pressure, resulting in cell lysis and death.[4] Microscopic observations of fungi treated with CSI4 reveal abnormal hyphal growth, decreased cellular content, cell wall degradation, and plasmolysis.

Quantitative Efficacy of CSI4

The antifungal and inhibitory activities of CSI4 have been quantified against various fungal pathogens. The following tables summarize the key efficacy data for this compound.

Table 1: Antifungal Activity of this compound (CSI4)

| Fungal Species | EC50 (μg/mL) | Inhibition Rate at 50 μg/mL (%) |

| Valsa mali | 0.71 | 90.3 |

| Sclerotinia sclerotiorum | 2.47 | 88.7 |

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Table 2: In Vitro Inhibition of Chitin Synthase by CSI4

| Compound | Concentration (μM) | Inhibition Rate (%) |

| CSI4 | 50 | 68.08 |

| Polyoxin D (Control) | 50 | 63.84 |

Polyoxin D is a well-known competitive inhibitor of chitin synthase.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chitin synthase inhibitors like CSI4.

Chitin Synthase Activity Assay

This assay measures the in vitro activity of chitin synthase and its inhibition by test compounds.

Materials:

-

Fungal mycelia

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and protease inhibitors)

-

Substrate solution: UDP-[14C]N-acetylglucosamine

-

Test compound (CSI4) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and vials

-

Glass fiber filters

Procedure:

-

Enzyme Preparation: Harvest fungal mycelia from a liquid culture and wash with extraction buffer. Homogenize the mycelia by grinding with liquid nitrogen or using a bead beater. Centrifuge the homogenate at a low speed to remove cell debris. The supernatant containing the microsomal fraction with chitin synthase activity is collected.

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, substrate solution (UDP-[14C]N-acetylglucosamine), and the test compound (CSI4) at various concentrations. Include a control reaction with the solvent alone.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction by adding a precipitating agent like 10% trichloroacetic acid (TCA).

-

Filtration: Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin polymer. Wash the filter extensively with the precipitating agent and then with ethanol to remove any unincorporated substrate.

-

Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6][7][8]

Materials:

-

Fungal isolate

-

96-well microtiter plates

-

Test compound (CSI4)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells in the culture medium. The concentration should be adjusted to a specific cell density (e.g., 0.5 x 10^3 to 2.5 x 10^3 cells/mL).[8]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound (CSI4) in the microtiter plate wells using the culture medium.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The MIC is often defined as the concentration that causes at least an 80% decrease in turbidity compared to the positive control.[8]

In Vivo Fungicide Efficacy Assay (Detached Leaf Assay)

This assay evaluates the protective and curative effects of a fungicide on plant tissue.[9][10][11][12][13]

Materials:

-

Healthy, young plant leaves (e.g., wheat, bean)

-

Fungal pathogen spore suspension

-

Test compound (CSI4) solution

-

Atomizer or sprayer

Procedure:

-

Leaf Preparation: Detach healthy leaves from the plant and place them in Petri dishes containing a moist substrate to maintain humidity.[9]

-

Protective Treatment: For evaluating protective effects, spray the leaves with the CSI4 solution and allow them to dry. Then, inoculate the leaves with the fungal spore suspension.

-

Curative Treatment: For evaluating curative effects, first inoculate the leaves with the fungal spore suspension. After a set incubation period (e.g., 24-48 hours), apply the CSI4 solution.

-

Control: Include control leaves treated with a solvent-only solution and inoculated with the pathogen.

-

Incubation: Incubate the Petri dishes under controlled conditions of light and temperature suitable for disease development.

-

Disease Assessment: After a few days, assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by fungal growth.

-

Data Analysis: Calculate the percentage of disease control for the protective and curative treatments compared to the control.

Microscopic Visualization of Cell Wall Damage

Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall, allowing for the visualization of cell wall integrity.

Procedure:

-

Treat fungal hyphae or yeast cells with CSI4 for a specified time.

-

Harvest the cells and wash them with a buffer (e.g., PBS).

-

Incubate the cells in a solution of Calcofluor White (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes) in the dark.

-

Wash the cells to remove excess stain.

-

Observe the cells under a fluorescence microscope with a UV filter. Disrupted or weakened cell walls will show abnormal or diffuse fluorescence patterns.

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of cell viability.

Procedure:

-

Treat fungal cells with CSI4.

-

Harvest and wash the cells.

-

Resuspend the cells in a buffer containing Propidium Iodide (e.g., 1-5 µg/mL).

-

Incubate for a short period.

-

Observe under a fluorescence microscope. Dead or membrane-compromised cells will fluoresce red as PI enters and binds to their DNA.

Signaling Pathways in Fungal Cell Wall Integrity

The fungal cell wall is a dynamic structure that is constantly monitored and remodeled in response to environmental stresses, including the presence of cell wall-disrupting agents like CSI4. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that regulates these processes.[14][15][16][17][18][19]

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade that is activated in response to cell wall stress. It involves a series of protein kinases that ultimately lead to the activation of transcription factors, which in turn regulate the expression of genes involved in cell wall synthesis and repair. A simplified representation of this pathway is shown below.

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Inhibition of chitin synthase by CSI4 directly causes cell wall stress, which activates the CWI pathway. This leads to a compensatory upregulation of chitin synthase and other cell wall-related genes as the fungus attempts to repair the damage. This feedback loop highlights the importance of potent and sustained inhibition of chitin synthase for effective fungicidal activity.

Experimental Workflow for CSI4 Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel chitin synthase inhibitor like CSI4.

Caption: Experimental Workflow for CSI4 Evaluation.

Conclusion and Future Directions

This compound (CSI4) represents a promising lead compound in the development of new antifungal agents. Its potent inhibition of chitin synthase and subsequent disruption of the fungal cell wall provide a clear mechanism for its fungicidal activity. The experimental protocols and signaling pathway information detailed in this guide offer a framework for the continued investigation of CSI4 and other novel chitin synthase inhibitors.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of CSI4 for improved efficacy and pharmacokinetic properties.

-

Spectrum of Activity: To evaluate the effectiveness of CSI4 against a broader range of clinically and agriculturally important fungal pathogens, including resistant strains.

-

In Vivo Mammalian Toxicity: To confirm the low toxicity profile suggested by initial studies and ensure its safety for potential therapeutic or agricultural applications.

-

Mechanism of Resistance: To investigate potential mechanisms by which fungi might develop resistance to CSI4.

By addressing these areas, the full potential of this compound as a next-generation antifungal agent can be realized, contributing to the critical need for new treatments for fungal diseases.

References

- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and Natural Antifungal Substances in Cereal Grain Protection: A Review of Bright and Dark Sides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. agro.au.dk [agro.au.dk]

- 11. researchgate.net [researchgate.net]

- 12. ars.usda.gov [ars.usda.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Antifungal Activity Assay of Chitin Synthase Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of Chitin Synthase Inhibitor 4 (CSI4), also known as compound 4fh.[1] CSI4 is a potent fungicidal agent that targets chitin synthase, a crucial enzyme for the integrity of the fungal cell wall.[1][2] By inhibiting this enzyme, CSI4 disrupts chitin synthesis, leading to abnormal hyphal growth, cell wall degradation, and ultimately, fungal cell death.[1]

Mechanism of Action

Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, but is absent in plants and mammals, making chitin synthase an attractive target for antifungal drug development.[3] Chitin synthase inhibitors like CSI4 function by preventing the polymerization of N-acetylglucosamine into chitin chains, thereby compromising the structural integrity of the fungal cell wall.[2] This can occur through various mechanisms, including direct binding to the enzyme's active site or interference with its regulatory functions.[2]

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified against various fungal species. The following tables summarize the key inhibitory concentrations and rates.

Table 1: In Vitro Antifungal Activity of CSI4 [1]

| Fungal Species | EC50 (μg/mL) | Inhibition Rate at 50 μg/mL |

| Valsa mali | 0.71 | 90.3% |

| Sclerotinia sclerotiorum | 2.47 | 88.7% |

Table 2: In Vitro Chitin Synthase Inhibition by CSI4 [1]

| Enzyme Target | Inhibitor Concentration | Incubation Time | Inhibition Rate |

| Chitin Synthase | 50 μM | 3 hours | 68.08% |

| Polyoxin D (Control) | 50 μM | 3 hours | 63.84% |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using Mycelial Growth Rate Method

This protocol details the determination of the half-maximal effective concentration (EC50) of CSI4 against filamentous fungi.

Materials:

-

This compound (CSI4)

-

Fungal strain of interest (e.g., S. sclerotiorum)

-

Potato Dextrose Agar (PDA)

-

Dimethyl sulfoxide (DMSO) or 0.1% Tween-80 in 10% acetone[3]

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve CSI4 in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Medicated Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the CSI4 stock solution to the molten PDA to achieve a series of final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 μg/mL).[3] Also, prepare a control plate containing the solvent at the same concentration used in the treatment plates.

-

Pouring Plates: Pour the medicated and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: From a fresh culture of the test fungus, use a sterile cork borer to cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing colony. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) until the mycelial growth in the control plate has reached a significant diameter.

-

Data Collection: Measure the diameter of the fungal colony on each plate.

-

Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

-

-

EC50 Determination: Plot the inhibition percentages against the corresponding concentrations of CSI4 and determine the EC50 value, which is the concentration that inhibits 50% of the mycelial growth.

Protocol 2: In Vitro Chitin Synthase Activity Assay

This protocol describes a method to quantify the direct inhibitory effect of CSI4 on chitin synthase activity using fungal cell extracts.[3]

Materials:

-

Fungal strain (e.g., S. sclerotiorum)

-

CSI4

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Trypsin

-

Premixed solution: 3.2 mM CoCl2, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)[3]

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

DMSO

-

Incubator/shaker

Procedure:

-

Preparation of Fungal Cell Extract: Culture the fungus and prepare cell-free extracts containing chitin synthase as per established laboratory methods.[3]

-

Preparation of CSI4 Solutions: Prepare a stock solution of CSI4 in DMSO (e.g., 10 mg/mL). From this, prepare serial dilutions in 50 mM Tris-HCl buffer to achieve the desired final test concentrations.[3]

-

Enzyme Activation: Treat the fungal cell extract with trypsin to activate the chitin synthase.[3]

-

Assay Setup: In each well of the WGA-coated 96-well plate, add the following in order:

-

Incubation: Incubate the plate on a shaker at 30°C for 3 hours.[3]

-

Washing: After incubation, wash the plate 6 times with ultrapure water to remove unbound reagents.[3]

-

Quantification: The amount of chitin synthesized (and bound to the WGA-coated plate) can be quantified using a suitable detection method, such as a colorimetric assay that measures the incorporated N-acetylglucosamine.

-

Calculation of Inhibition: Determine the chitin synthase activity in the presence of different concentrations of CSI4 relative to the DMSO control. Calculate the inhibition rate and, if desired, the IC50 value (the concentration of CSI4 that inhibits 50% of the enzyme activity).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Mechanism of Chitin Synthase Inhibition by CSI4.

Caption: Experimental workflow for assessing the antifungal activity of CSI4.

Caption: Key signaling pathways involved in the regulation of fungal chitin synthesis.

References

Application Note: Determining the EC50 Value of Chitin Synthase Inhibitor 4 (CSI-4) Against Valsa mali

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valsa mali, a pathogenic fungus, is the causative agent of Valsa canker in apple trees, leading to significant economic losses in apple production. A key component of the fungal cell wall is chitin, which is synthesized by the enzyme chitin synthase. As chitin is absent in plants and mammals, chitin synthase presents a promising target for the development of selective antifungal agents.[1][2] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of a novel antifungal compound, Chitin Synthase Inhibitor 4 (CSI-4), against Valsa mali. The EC50 value is a critical parameter for evaluating the potency of an antifungal compound and is essential for dose-response studies in the development of new fungicides.

The protocols described herein are based on established methodologies for antifungal susceptibility testing of filamentous fungi, including the broth microdilution and agar dilution methods. These methods provide a reliable and reproducible means of assessing the in vitro efficacy of antifungal compounds.

Data Presentation

The following table summarizes the hypothetical quantitative data for the inhibition of Valsa mali mycelial growth by this compound (CSI-4) as determined by the broth microdilution method.

| CSI-4 Concentration (µg/mL) | Mean Mycelial Growth Inhibition (%) | Standard Deviation (%) |

| 0 (Control) | 0 | 0 |

| 0.0625 | 12.5 | 2.1 |

| 0.125 | 28.7 | 3.5 |

| 0.25 | 48.9 | 4.2 |

| 0.5 | 65.3 | 3.9 |

| 1 | 82.1 | 2.8 |

| 2 | 95.6 | 1.9 |

| 4 | 98.2 | 1.1 |

EC50 Value: Based on the data above, the calculated EC50 value for this compound (CSI-4) against Valsa mali is approximately 0.26 µg/mL .

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments required to determine the EC50 value of CSI-4 against Valsa mali.

Protocol 1: Culture and Preparation of Valsa mali Spore Suspension

1. Fungal Strain and Culture Conditions:

- Obtain a pure culture of Valsa mali.

- Culture the fungus on Potato Dextrose Agar (PDA) plates.

- Incubate the plates at 25°C in the dark for 7-10 days, or until sufficient sporulation is observed.

2. Spore Suspension Preparation:

- Flood the surface of a mature Valsa mali culture on a PDA plate with 10 mL of sterile 0.05% (v/v) Tween 80 in sterile distilled water.

- Gently scrape the surface of the culture with a sterile L-shaped spreader to dislodge the conidia.

- Aspirate the resulting spore suspension and transfer it to a sterile 50 mL conical tube.

- Vortex the suspension vigorously for 1-2 minutes to ensure a homogenous mixture.

- Filter the suspension through two layers of sterile cheesecloth or a sterile syringe filter (40 µm) to remove mycelial fragments.

- Determine the spore concentration using a hemocytometer.

- Adjust the final spore concentration to 1 x 10^6 spores/mL with sterile 0.05% Tween 80.

Protocol 2: Broth Microdilution Method for EC50 Determination

This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Preparation of Antifungal Stock Solution:

- Prepare a stock solution of this compound (CSI-4) at a concentration of 1 mg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

- Further dilute the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a series of working solutions.

2. Assay Procedure:

- In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to all wells.

- Add 100 µL of the highest concentration CSI-4 working solution to the wells in the first column and perform a 2-fold serial dilution across the plate, leaving the last column as a drug-free control.

- Add 100 µL of the prepared Valsa mali spore suspension (1 x 10^6 spores/mL) to each well, resulting in a final spore concentration of 5 x 10^5 spores/mL.

- The final concentrations of CSI-4 will range, for example, from 4 µg/mL to 0.0313 µg/mL.

- Include a sterility control well (medium only) and a growth control well (medium and inoculum, no drug).

- Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

- Incubate the plate at 25°C for 48-72 hours, or until sufficient growth is observed in the control wells.

3. Data Analysis:

- After incubation, measure the absorbance at 600 nm using a microplate reader to determine mycelial growth.

- Calculate the percentage of growth inhibition for each CSI-4 concentration relative to the drug-free control.

- Plot the percentage of inhibition against the log of the CSI-4 concentration.

- Determine the EC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, R).

Protocol 3: Agar Dilution Method for EC50 Determination

1. Preparation of Medicated Agar Plates:

- Prepare Potato Dextrose Agar (PDA) and autoclave.

- Allow the agar to cool to 45-50°C in a water bath.

- Add appropriate volumes of the CSI-4 stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, 4 µg/mL).

- Include a control plate with no CSI-4.

- Pour the agar into sterile petri dishes and allow them to solidify.

2. Inoculation and Incubation:

- Using a sterile loop or a multipoint inoculator, spot-inoculate the prepared Valsa mali spore suspension (1 x 10^6 spores/mL) onto the surface of the agar plates.

- Incubate the plates at 25°C for 48-72 hours.

3. Data Analysis:

- Measure the diameter of the fungal colonies on each plate.

- Calculate the percentage of mycelial growth inhibition for each CSI-4 concentration compared to the control plate.

- Plot the percentage of inhibition against the log of the CSI-4 concentration and determine the EC50 value as described in the broth microdilution method.

Mandatory Visualization

Caption: Experimental workflow for determining the EC50 value of CSI-4.

Caption: Fungal chitin biosynthesis pathway and the mode of action of CSI-4.

References

Application Notes: Protocol for Testing Chitin Synthase Inhibitor 4 on Fungal Hyphae Growth

Introduction

Chitin is an essential structural polysaccharide in the fungal cell wall, providing rigidity and maintaining cellular integrity.[1][2] Its biosynthesis is catalyzed by the enzyme chitin synthase (CHS), which polymerizes N-acetylglucosamine.[3][4] As chitin is absent in mammals and plants, CHS is an attractive and specific target for the development of novel and safe antifungal agents.[1] Chitin synthase inhibitors function by disrupting the production of chitin, which compromises the structural integrity of the fungal cell wall, leading to abnormal growth and cell death.[5]

Chitin Synthase Inhibitor 4 (also known as compound 4fh) is a potent inhibitor with demonstrated fungicidal effects against various fungal species.[6] It has shown significant in vitro activity, with EC50 values of 0.71 µg/mL against V. mali and 2.47 µg/mL against S. sclerotiorum.[6] At concentrations of 1 µg/mL, it is known to block hyphal growth, induce abnormal morphology, and cause cell wall degradation.[6] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound by quantifying its effect on fungal hyphal growth and directly measuring its impact on chitin synthase activity.

Experimental Protocols

Protocol 1.1: Fungal Strain and Inoculum Preparation

This protocol describes the preparation of a standardized fungal spore suspension for use in growth inhibition assays.

Materials:

-

Fungal strain (e.g., Aspergillus fumigatus, Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) plates[7]

-

Sabouraud Dextrose Agar (SDA)[8]

-

Sterile 0.05% Tween-80 in saline solution

-

Sterile glass beads

-

Hemocytometer

-

Microscope

Procedure:

-

Culture the selected fungal strain on a PDA plate and incubate at 25-30°C for 7-10 days, or until sufficient sporulation is observed.[7]

-

Harvest the fungal spores by adding 10 mL of sterile 0.05% Tween-80 saline solution to the surface of the agar plate.

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Aseptically transfer the spore suspension to a sterile 50 mL conical tube containing sterile glass beads.

-

Vortex the tube for 2-3 minutes to break up spore clumps.

-

Filter the suspension through sterile cheesecloth or a cell strainer to remove hyphal fragments.

-

Count the spores using a hemocytometer and adjust the concentration to 1 x 10^5 spores/mL with sterile growth medium (e.g., Potato Dextrose Broth).

Protocol 1.2: Hyphal Growth Inhibition Assay (Microtiter Plate Method)

This protocol details a method for quantifying the inhibitory effect of this compound on fungal growth in a liquid culture.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fungal spore suspension (from Protocol 1.1)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well flat-bottom microtiter plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL).[9] The final DMSO concentration in all wells should not exceed 1%.

-

In a 96-well plate, add 180 µL of the prepared fungal spore suspension (1 x 10^5 spores/mL) to each well.

-

Add 20 µL of each inhibitor dilution to the corresponding wells.

-

Include a positive control (a known antifungal like Polyoxin B) and a negative control (medium with 1% DMSO).[9]

-

Incubate the plate at 25-30°C for 24-72 hours, or until robust growth is observed in the negative control wells.

-

Quantify fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.[10][11]

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 1.3: Microscopic Analysis of Hyphal Morphology

This protocol is for the qualitative assessment of the inhibitor's effect on the physical structure of fungal hyphae.

Materials:

-

Fungal cultures treated with this compound (from Protocol 1.2 or a similar setup on agar)

-

Calcofluor White M2R stain

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

From the wells of the 96-well plate, carefully aspirate a small sample of the fungal mycelium.

-

Place the sample on a clean microscope slide.

-

Add a drop of Calcofluor White M2R solution, which stains chitin in the fungal cell wall.[12]

-

Place a coverslip over the sample and gently press to remove air bubbles.

-

Incubate in the dark for 5-10 minutes.

-

Observe the hyphae under a fluorescence microscope.

-

Examine for morphological abnormalities such as excessive branching, swelling, hyphal tip bursting, or cell lysis compared to the untreated control.[6]

Protocol 1.4: In Vitro Chitin Synthase Activity Assay

This protocol provides a non-radioactive method to directly measure the inhibitory effect on chitin synthase enzyme activity.[13][14]

Materials:

-

Actively growing fungal mycelium

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Liquid nitrogen

-

Centrifuge

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)[14]

-

Assay reaction mix (50 mM Tris-HCl, 3.2 mM CoCl2, 80 mM GlcNAc, 8 mM UDP-GlcNAc)[9]

-

This compound dilutions

-

Washing buffer (e.g., ultrapure water)

Procedure:

-

Enzyme Extraction: Harvest fresh fungal mycelium and disrupt the cells in liquid nitrogen.[9] Suspend the ground powder in extraction buffer and centrifuge to obtain a crude membrane protein fraction containing chitin synthase.

-

Assay Setup: Use a WGA-coated 96-well plate. WGA binds to the newly synthesized chitin polymer.[14]

-

Add 48 µL of the crude enzyme extract to each well.

-

Add 2 µL of the this compound dilution or DMSO (control) to the wells.

-

Initiate the reaction by adding 50 µL of the premixed assay reaction solution.

-

Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.[9]

-

Detection: Stop the reaction and wash the plate multiple times with washing buffer to remove unbound reagents. The amount of synthesized chitin bound to the WGA can be quantified using a secondary detection method, such as a peroxidase-conjugated WGA followed by a colorimetric substrate.

-

Measure the absorbance and calculate the percentage of enzyme inhibition relative to the control. Determine the IC50 value.

Data Presentation

Quantitative data from the hyphal growth inhibition assay should be summarized to facilitate clear interpretation and comparison.

Table 1: Inhibitory Effect of this compound on Fungal Hyphal Growth

| Fungal Species | Inhibitor Concentration (µg/mL) | Mean Growth Inhibition (%) ± SD | Calculated EC50 (µg/mL) |

| S. sclerotiorum | 0.1 | 8.2 ± 1.5 | 2.47[6] |

| 0.5 | 25.6 ± 3.1 | ||

| 1.0 | 45.1 ± 4.0 | ||

| 2.5 | 51.3 ± 3.8 | ||

| 5.0 | 68.9 ± 2.9 | ||

| 10.0 | 85.4 ± 2.1 | ||

| V. mali | 0.1 | 15.7 ± 2.2 | 0.71[6] |

| 0.5 | 42.3 ± 3.5 | ||

| 1.0 | 58.1 ± 4.1 | ||

| 2.5 | 79.8 ± 2.8 | ||

| 5.0 | 91.2 ± 1.9 | ||

| 10.0 | 94.6 ± 1.5 |

Note: Data presented are hypothetical for illustrative purposes, based on reported EC50 values.[6]

Visualizations

Diagrams illustrating the targeted biological pathway and the experimental process provide a clear conceptual framework for the research.

Caption: Fungal chitin biosynthesis pathway and the point of inhibition.

Caption: Experimental workflow for testing this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. biotech.journalspub.info [biotech.journalspub.info]

- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. psecommunity.org [psecommunity.org]

- 10. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New Antifungal Susceptibility Test Based on Chitin Detection by Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Use of Chitin Synthase Inhibitor 4 for Plant Disease Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls but is absent in plants and vertebrates.[1][2] This distinction makes chitin synthase (CHS), the enzyme responsible for chitin biosynthesis, an attractive and specific target for the development of novel fungicides with potentially low environmental and host toxicity.[2][3] Chitin Synthase Inhibitor 4 (CSI4), also identified as compound 4fh, is a potent inhibitor of this enzyme, demonstrating significant potential as a fungicide for agricultural applications.[4][5] These notes provide an overview of its efficacy, mechanism of action, and protocols for its application in a research setting.

Summary of Efficacy

CSI4 has demonstrated both in vitro and in vivo efficacy against economically significant plant pathogens. It exhibits strong antifungal activities and provides considerable protective and curative effects on plants with no observed phytotoxicity at effective concentrations.[4]

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (CSI4)

| Fungal Pathogen | Metric | Value (µg/mL) | Source |

|---|---|---|---|

| Valsa mali | EC₅₀ | 0.71 | [4][5] |

| Sclerotinia sclerotiorum | EC₅₀ | 2.47 | [4][5] |

| Valsa mali | Inhibition Rate (at 50 µg/mL) | 90.3% | [4] |

| Sclerotinia sclerotiorum| Inhibition Rate (at 50 µg/mL) | 88.7% |[4] |

Table 2: In Vitro Chitin Synthase (CHS) Inhibition

| Compound | Concentration (µM) | Inhibition Rate | Source |

|---|---|---|---|

| CSI4 | 50 | 68.08% | [4][5] |

| Polyoxin D (Control) | 50 | 63.84% |[4][5] |

Table 3: In Vivo Efficacy of this compound (CSI4)

| Fungal Pathogen | Application | Effect | Source |

|---|

| Sclerotinia sclerotiorum | 50 µg/mL | Considerable curative and protective effects |[4][5] |

Table 4: Toxicological Profile of this compound (CSI4)

| Test | Result | Source |